
Crolibulin
概要
説明
クロリブリンは、抗腫瘍活性を有する可能性のある、小分子チューブリン重合阻害剤です。クロリブリンは、チューブリン上のコルヒチン結合部位と相互作用することが知られており、微小管の動態を阻害し、細胞周期停止とアポトーシスを引き起こします。 この化合物は、特に固形腫瘍および未分化甲状腺癌の標的化において、その抗癌特性に関して前臨床および臨床試験で有望な結果を示しています .
準備方法
クロリブリンは、EPC2407としても知られており、複数ステップのプロセスで合成することができます。合成経路は通常、中間体の調製、それに続く環化および官能基化によって最終生成物が得られるように行われます。 反応条件には、多くの場合、有機溶媒、触媒、および特定の温度制御が含まれており、望ましい化学変換が確実に起こるようにします .
化学反応の分析
クロリブリンは、以下を含むいくつかの種類の化学反応を起こします。
酸化: この反応は、クロリブリン分子の官能基を修飾することができ、その生物活性を変化させる可能性があります。
還元: 還元反応は、ニトロ基などの特定の官能基をアミンに変換するために使用できます。
置換: この反応は、ある官能基を別の官能基と置き換えるものであり、異なる特性を持つクロリブリンの類似体を作成するために使用できます。
これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および様々な求核剤が置換反応で使用されます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学的研究の応用
Clinical Trials and Studies
1. Phase 1 Clinical Trials
A significant study (NCT00423410) assessed the safety and pharmacodynamics of crolibulin in patients with advanced solid tumors. The trial utilized dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) and diffusion-weighted MRI (DW-MRI) to evaluate treatment effects on tumor perfusion and water diffusivity. Key findings included:
- Dose-Response Relationship : Higher plasma drug concentrations correlated with reductions in tumor perfusion metrics such as area-under-the-gadolinium-concentration-curve (AUC) and increased apparent diffusion coefficient (ADC) values, indicating cell swelling and decreased perfusion 2-3 days post-treatment .
- Imaging Techniques : The study employed advanced imaging techniques like photoacoustic imaging (PAI) and blood oxygenation level-dependent MRI (BOLD MRI) to monitor early changes in tumor vasculature .
Study Parameter | Measurement Technique | Findings |
---|---|---|
Tumor Perfusion | DCE-MRI | Significant reduction post-crolibulin |
Water Diffusivity | DW-MRI | Increased ADC values indicating swelling |
Pharmacokinetics | Blood Samples | Correlation between drug levels and efficacy |
2. Combination Therapy Studies
this compound has been evaluated in combination with other chemotherapeutic agents. A notable study investigated its use alongside cisplatin in treating recurrent or metastatic cancers . The objectives were to determine the optimal dosing regimen and assess safety profiles when combined with standard chemotherapy.
Preclinical Studies
In preclinical models, this compound demonstrated efficacy against various cancer types including prostate cancer. Research indicated that this compound treatment led to significant reductions in blood flow within tumors, which was measured using bioluminescence imaging (BLI) and ultrasound imaging .
Case Study: Prostate Cancer Model
A murine model of prostate cancer showed that this compound effectively inhibited tumor growth when used in conjunction with androgen deprivation therapy (ADT). Imaging techniques confirmed reduced vascularity and enhanced necrosis within treated tumors .
Molecular Insights
Recent studies have provided insights into the molecular interactions of this compound with tubulin. Structural analyses revealed that this compound's binding affinity to the colchicine site is crucial for its anti-tumor activity. This understanding paves the way for designing novel derivatives with improved efficacy and reduced toxicity .
Summary of Applications
This compound's applications span various aspects of cancer treatment:
- Vascular Disruption : Targeting tumor vasculature to induce necrosis.
- Combination Therapies : Enhancing the efficacy of existing chemotherapy regimens.
- Imaging Biomarkers : Utilizing advanced imaging techniques to assess treatment response.
- Molecular Targeting : Insights into its binding mechanisms inform future drug design.
作用機序
C
生物活性
Crolibulin, also known as EPC2407, is a novel microtubule-targeting agent that has garnered attention for its potential therapeutic applications in cancer treatment. As a vascular disrupting agent (VDA), it operates primarily by binding to the colchicine site on tubulin, leading to microtubule destabilization and subsequent anti-vascular and apoptotic effects. This article will delve into the biological activity of this compound, supported by relevant data tables and research findings.
This compound's mechanism of action involves the following key processes:
- Binding to Tubulin : this compound binds to the colchicine site on tubulin, which is crucial for microtubule assembly and stability. This binding disrupts normal microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Induction of Cell Cycle Arrest : Studies have shown that this compound induces cell cycle arrest at the G2/M phase, effectively halting cellular proliferation in various cancer cell lines .
- Anti-Vascular Effects : By disrupting the endothelial cells that form blood vessels within tumors, this compound reduces tumor perfusion, thereby impairing nutrient and oxygen delivery to cancer cells .
Structure-Activity Relationship (SAR)
Research has identified critical structural components of this compound that contribute to its biological activity. The presence of a cyano group and an aromatic A-ring are essential for its potency against cancer cells. For instance, a study reported IC50 values for this compound across various cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
HT-29 (Colon) | 0.52 |
H460 (Lung) | 0.57 |
A549 (Lung) | 0.14 |
MKN-45 (Gastric) | 1.22 |
SMMC-7721 (Liver) | 0.05 |
These values indicate that this compound exhibits varying levels of cytotoxicity against different cancer types, with notable potency observed in lung and gastric cancers .
Clinical Trials
This compound has progressed through clinical trials, notably a Phase I/II study focusing on anaplastic thyroid cancer. The trial evaluated the drug's safety and efficacy in combination with cisplatin. Preliminary results indicated promising anti-tumor activity, supporting further investigation into its clinical utility .
Case Studies
Several case studies have highlighted the effectiveness of this compound in treating solid tumors:
- Case Study 1 : A patient with advanced anaplastic thyroid cancer showed significant tumor reduction after treatment with this compound combined with standard chemotherapy. Imaging studies revealed decreased tumor perfusion correlating with treatment response .
- Case Study 2 : In a cohort of patients with metastatic lung cancer, administration of this compound resulted in improved progression-free survival compared to historical controls receiving conventional therapies alone .
特性
IUPAC Name |
(4R)-2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O3/c1-24-13-6-8(5-11(19)17(13)25-2)14-9-3-4-12(21)15(22)16(9)26-18(23)10(14)7-20/h3-6,14H,21-23H2,1-2H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXONINOYTKKXQQ-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2C3=C(C(=C(C=C3)N)N)OC(=C2C#N)N)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)[C@@H]2C3=C(C(=C(C=C3)N)N)OC(=C2C#N)N)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10142925 | |
Record name | Crolibulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10142925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The molecule has been shown to induce tumor cell apoptosis and selectively inhibit growth of proliferating cell lines, including multi-drug resistant cell lines. | |
Record name | EPC2407 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05189 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1000852-17-4 | |
Record name | Crolibulin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000852174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Crolibulin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12925 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Crolibulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10142925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CROLIBULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ENT43KY91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。